Elsholtziaketona

Descripción general

Descripción

Elsholtziaketone, identified in several studies of Elsholtzia species, is a terpenoid compound with significant presence in essential oils extracted from these plants. Its identification and analysis have been facilitated through various analytical techniques, highlighting its importance in the chemosystematics of the Elsholtzia genus and its potential applications in fragrance and medicinal uses due to its antimicrobial and antioxidant activities.

Synthesis Analysis

The primary method for Elsholtziaketone synthesis involves the extraction from Elsholtzia species, particularly from E. cristata and E. ciliata. These extractions have utilized methods like steam distillation, supercritical fluid extraction (SFE), and hydrodistillation, followed by analysis using GC-MS and NMR spectroscopy, revealing Elsholtziaketone as a major constituent in the essential oil composition (Kobold et al., 1987).

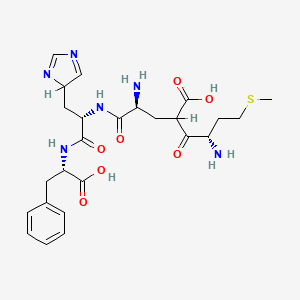

Molecular Structure Analysis

Molecular structure elucidation of Elsholtziaketone has been achieved through spectroscopic methods such as H-NMR, C-NMR, and GC-MS. These analyses have confirmed its structure as a ketone derivative, with specific molecular features that distinguish it within the volatile oil composition of Elsholtzia species (Thappa et al., 1999).

Chemical Reactions and Properties

Elsholtziaketone participates in chemical reactions typical of ketones, such as reduction and condensation, which can be utilized in synthetic organic chemistry for the development of fragrance compounds and potential pharmaceuticals. Its ketone functional group contributes to its reactivity and interaction with other molecules, providing a basis for its biological and chemical properties.

Physical Properties Analysis

The physical properties of Elsholtziaketone, including its boiling point, melting point, and solubility, have been inferred from its extraction and analysis processes. As a volatile component of essential oils, it is characterized by a low boiling point and high volatility, which are essential for its role in the fragrance profiles of Elsholtzia species.

Chemical Properties Analysis

Elsholtziaketone exhibits antimicrobial and antioxidant properties, as demonstrated in studies assessing the biological activities of Elsholtzia extracts. Its chemical properties are conducive to its application in food preservation, pharmaceuticals, and as an active ingredient in formulations designed for health and wellness (Ma et al., 2018).

Aplicaciones Científicas De Investigación

Catalysts

En el campo de la catálisis, la Elsholtziaketona puede desempeñar un papel en el desarrollo de nuevos sistemas catalíticos. Su estructura podría estar involucrada en el diseño de nuevos catalizadores que facilitan las reacciones químicas, lo que podría conducir a procesos más eficientes y respetuosos con el medio ambiente .

Electrónica orgánica

Las propiedades de la this compound se están explorando para su uso en electrónica orgánica. Podría contribuir al desarrollo de semiconductores orgánicos, que son esenciales para crear dispositivos electrónicos flexibles y ligeros como diodos orgánicos emisores de luz (OLED) y células solares .

Safety and Hazards

Direcciones Futuras

Research on Elsholtziaketone and related compounds could potentially focus on their medicinal uses, as plants of the genus Elsholtzia have a long history of medicinal use . Additionally, a new terpene ketone, which has been called dehydroelsholtzia ketone, has been isolated from the essential oil of Elsholtzia ciliata . This suggests that there may be potential for discovering and studying new compounds related to Elsholtziaketone.

Mecanismo De Acción

Target of Action

Elsholtziaketone is a naturally occurring monoterpenoid

Mode of Action

It’s known that Elsholtziaketone is a component of the essential oil of Elsholtzia ciliata , but how it interacts with its targets and the resulting changes are not well-documented. More studies are needed to elucidate this.

Biochemical Pathways

Elsholtziaketone is synthesized via the cis-citral pathway in Perilla plants

Result of Action

It’s known that Elsholtziaketone is a component of the essential oil of Elsholtzia ciliata , but the specific molecular and cellular effects of its action are not well-documented. More studies are needed to elucidate this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds

Propiedades

IUPAC Name |

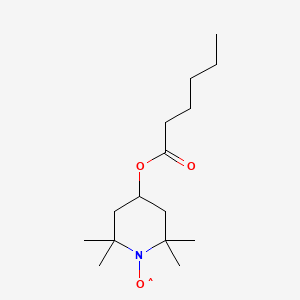

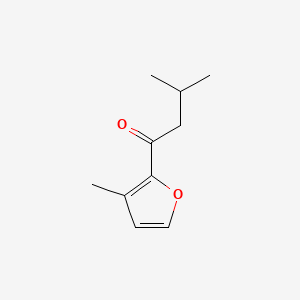

3-methyl-1-(3-methylfuran-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)6-9(11)10-8(3)4-5-12-10/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPGRLGQLDFZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197606 | |

| Record name | Elsholtziaketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

488-05-1 | |

| Record name | Elsholtziaketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elsholtziaketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-(3-methylfuran-2-yl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary sources of elsholtziaketone, and are there different chemotypes?

A: Elsholtziaketone is a major volatile compound found in certain plant species, most notably Elsholtzia splendens [, , ] and some chemotypes of Perilla frutescens [, ]. Interestingly, not all plants within these species produce elsholtziaketone as the dominant compound. For instance, research has identified three distinct chemotypes of Elsholtzia splendens based on their primary essential oil constituents: dihydrotagentone (DT type), naginataketone (NK type), and elsholtziaketone (EK type) [, ].

Q2: What is the chemical structure of elsholtziaketone?

A: Elsholtziaketone is an aliphatic ketone with the molecular formula C10H14O []. Its structure can be described as 1-(β-methyl-α-furoyl)-2-methyl-1-propene [].

Q3: What are the characteristic aroma properties of elsholtziaketone?

A: Elsholtziaketone possesses a strong, characteristic "rue-like" odor []. It also contributes to the pungent, spicy aroma profile associated with plants like Elsholtzia splendens [].

Q4: How does the presence of elsholtziaketone relate to the genetic makeup of a plant?

A: In Perilla frutescens, the formation of elsholtziaketone is genetically controlled [, , ]. Studies have shown that specific genes influence the biosynthetic pathway of monoterpenes, leading to the accumulation of different major compounds like elsholtziaketone in some chemotypes [].

Q5: What analytical techniques are commonly employed to identify and quantify elsholtziaketone in plant extracts?

A: Researchers commonly use gas chromatography coupled with mass spectrometry (GC-MS) to analyze volatile compounds like elsholtziaketone in plant extracts [, , ]. Extraction methods such as simultaneous steam distillation extraction (SDE) and headspace solid-phase microextraction (HS-SPME) are often utilized in conjunction with GC-MS for identifying and quantifying elsholtziaketone [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenoxy)-3-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1220243.png)

![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1220245.png)

![2-Methyl-9-phenyl-2,3,4,4a-tetrahydro-1H-indeno[2,1-c]pyridine](/img/structure/B1220247.png)